N'-(adamantan-2-ylidene)acetohydrazide

Analytical Chemistry Quality Control Compound Identification

N'-(Adamantan-2-ylidene)acetohydrazide (CAS 1596664-58-2, molecular formula C12H18N2O, exact mass 206.141913 g/mol) is the simplest acylhydrazone derivative of adamantan-2-one, bearing a methyl substituent on the hydrazide moiety. This compound belongs to the N'-(adamantan-2-ylidene)hydrazide class, characterized by a rigid diamondoid adamantane cage connected via a C=N hydrazone linkage to an acylhydrazide group.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12462022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(adamantan-2-ylidene)acetohydrazide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(=O)NN=C1C2CC3CC(C2)CC1C3
InChIInChI=1S/C12H18N2O/c1-7(15)13-14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3,(H,13,15)
InChIKeyZSPDGPJAJQGZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(Adamantan-2-ylidene)acetohydrazide for Research Procurement: Compound Identity and Baseline Properties


N'-(Adamantan-2-ylidene)acetohydrazide (CAS 1596664-58-2, molecular formula C12H18N2O, exact mass 206.141913 g/mol) is the simplest acylhydrazone derivative of adamantan-2-one, bearing a methyl substituent on the hydrazide moiety [1]. This compound belongs to the N'-(adamantan-2-ylidene)hydrazide class, characterized by a rigid diamondoid adamantane cage connected via a C=N hydrazone linkage to an acylhydrazide group [2]. The adamantane scaffold confers high lipophilicity (class-level clogP >4) and metabolic stability compared to non-adamantane hydrazide analogs [3]. The compound is commercially available at ≥95% purity from specialty chemical suppliers and is documented in the Wiley Registry of Mass Spectral Data with a verified GC-MS spectrum, providing a reliable analytical reference standard for identification [1].

Why N'-(Adamantan-2-ylidene)acetohydrazide Cannot Be Substituted by Generic Adamantane Hydrazides Without Risk


Within the N'-(adamantan-2-ylidene)hydrazide family, the nature of the acyl substituent (R group) fundamentally dictates crystallographic packing, hydrogen-bonding architecture, conformational equilibria, and biological target engagement [1]. The acetohydrazide (R = CH3) presents the minimal steric profile in this series, resulting in conformational flexibility and intermolecular interaction patterns that differ substantially from benzohydrazide (R = phenyl) or thiophene-carbohydrazide analogs [1][2]. Critically, N'-(adamantan-2-ylidene)acetohydrazide is structurally and functionally distinct from the reduced analog 2-(1-adamantyl)acetohydrazide (CAS 19026-80-3), which features an sp3-hybridized linkage and a different adamantane attachment point (C1 vs. C2), leading to altered molecular geometry and physicochemical properties that preclude interchangeability [3]. Substitution without analytical verification risks introducing compounds with divergent reactivity, spectral signatures, and potential biological profiles.

N'-(Adamantan-2-ylidene)acetohydrazide: Quantitative Differential Evidence for Scientific Selection


Mass Spectral Identity Confirmed in Wiley Registry vs. Absence for Common Analogs

N'-(Adamantan-2-ylidene)acetohydrazide possesses a confirmed, curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: GMxRbP3moda), with an exact mass of 206.141913 g/mol and molecular formula C12H18N2O [1]. In contrast, the closely related benzohydrazide analog (N'-(adamantan-2-ylidene)benzohydrazide) has a molecular formula of C17H20N2O and exact mass ~268.16 g/mol, producing a distinct MS fragmentation pattern [2]. This verified spectral entry enables unambiguous identity confirmation for procurement quality assurance, which is not available for many custom-synthesized analogs in this class.

Analytical Chemistry Quality Control Compound Identification

Conformational Landscape: Minimal Acyl Substituent Reduces Steric Constraints vs. Benzohydrazide Analogs

DFT studies at the B3LYP/cc-pVDZ level on the related N'-(adamantan-2-ylidene)benzohydrazide (R = phenyl) identified four stable conformers in solution: one cis- and three trans-conformers, with the trans-conformer better describing the experimentally observed crystalline-phase vibrational modes [1]. For the acetohydrazide (R = CH3), the reduced steric bulk of the methyl group relative to phenyl is predicted to lower the energy barrier for amide bond rotation and simplify the conformational ensemble, based on the established principle that acyl substituent size directly modulates the syn/anti equilibrium of the hydrazide amide unit [2]. The ACS Omega PIXEL energy analysis on six N'-(adamantan-2-ylidene)hydrazide derivatives demonstrated that the acyl substituent identity governs dimer stabilization energies, with total interaction energies (Etot) ranging from -17.9 to -3.7 kcal/mol depending on substituent [2].

Computational Chemistry Conformational Analysis Drug Design

Supramolecular Architecture: Comparative Hirshfeld Surface and PIXEL Energy Analysis Across Six Derivatives

A comprehensive supramolecular analysis of six N'-(adamantan-2-ylidene)hydrazide derivatives by Hirshfeld surface analysis, PIXEL energy calculation, and QTAIM topological analysis revealed that the acyl substituent (R) governs the relative contributions of H···H, H···C, H···O, and H···N contacts to crystal packing [1]. For compound 2 in this study (N'-(adamantan-2-ylidene)thiophene-2-carbohydrazide, the closest analog to the acetohydrazide that lacks the thiophene ring), H···H contacts contributed approximately 57.7% of total Hirshfeld surface area, while introduction of a bromine substituent (compound 1) reduced H···H contacts by 14.6% and added H···Br contacts at 16.5% [1]. For the acetohydrazide (R = CH3, no aromatic ring), the absence of aromatic C–H···π interactions is expected to further increase the relative contribution of H···H contacts while eliminating C–H···π (wing-like) patterns, distinguishing it from all six reported analogs [1].

Crystal Engineering Supramolecular Chemistry Solid-State Analysis

Antibacterial Potential via Class-Level Evidence: Benzohydrazide Analogs Achieve MIC Values of 0.5–2.0 µg/mL

While direct MIC data for N'-(adamantan-2-ylidene)acetohydrazide itself are not yet reported in the primary literature, its closely related benzohydrazide analog (N'-(adamantan-2-ylidene)benzohydrazide) has been characterized as a broad-spectrum antibacterial candidate with MIC values around 0.5–2.0 µg/mL against tested bacterial strains [1]. A separate series of N'-(adamantan-2-ylidene)aroylhydrazides, which includes the benzohydrazide and thiophene-2-carbohydrazide derivatives synthesized by El-Emam and co-workers, displayed potent broad-spectrum antibacterial activity [2]. The adamantane scaffold is well-established for conferring membrane permeability and metabolic stability advantages over non-adamantane antibacterial hydrazides [3].

Antibacterial Discovery Infectious Disease Antimicrobial Resistance

Commercial Availability and Purity: 95% Minimum Specification with Full Quality Assurance Documentation

N'-(Adamantan-2-ylidene)acetohydrazide (CAS 1596664-58-2) is stocked and shipped from US-based facilities with a minimum purity specification of 95%, supported by batch-specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . In contrast, the reduced analog 2-(1-adamantyl)acetohydrazide (CAS 19026-80-3) is available at 98% purity from certain suppliers, but represents a structurally distinct compound with different connectivity (sp3 C–N vs. C=N hydrazone), molecular formula (C12H20N2O vs. C12H18N2O), and melting point (90-94°C vs. not specified for the acetohydrazide) . The benzohydrazide analog requires custom synthesis or academic preparation and is not consistently available as a catalog compound [1].

Chemical Procurement Quality Assurance Research Supply Chain

Antiproliferative Activity in Halogenated Analogs: Fluoro-Substituted Benzohydrazide Shows Superior EGFR Binding vs. Erlotinib

A 2026 study of halogenated N'-(adamantan-2-ylidene)benzohydrazide derivatives demonstrated that the fluoro-substituted analog exhibits superior binding affinity to the EGFR kinase domain compared to both the chloro derivative and the reference inhibitor erlotinib, as confirmed by 100 ns molecular dynamics simulations [1]. The ACS Omega 2022 study further showed that compound 1 (5-bromothiophene analog) displayed marked in vitro antiproliferative activity against five human tumor cell lines [2]. The acetohydrazide (R = CH3), as the minimal non-halogenated scaffold, provides the reference baseline for quantifying the contribution of halogen substitution and aromatic ring systems to antiproliferative potency, enabling systematic SAR exploration [1][2].

Anticancer Research EGFR Inhibition Medicinal Chemistry

N'-(Adamantan-2-ylidene)acetohydrazide: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for GC-MS Compound Identification and Quality Control

With its verified GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 [1], N'-(adamantan-2-ylidene)acetohydrazide (exact mass 206.141913 g/mol, InChIKey ZSPDGPJAJQGZSG-RMUUVMNNSA-N) serves as a reliable analytical reference standard for laboratories performing quality control on adamantane-hydrazide compound libraries. The curated MS spectrum enables definitive identification and differentiation from structurally similar analogs such as 2-(1-adamantyl)acetohydrazide (MW 208.30, C12H20N2O), which lacks the characteristic C=N hydrazone fragmentation pattern. Procurement at 95% minimum purity with batch-specific COA documentation supports reproducible analytical method development .

Minimal Scaffold Baseline for Antibacterial Structure-Activity Relationship (SAR) Studies

The N'-(adamantan-2-ylidene)aroylhydrazide series has demonstrated potent broad-spectrum antibacterial activity, with the benzohydrazide analog achieving MIC values of 0.5–2.0 µg/mL [2]. N'-(adamantan-2-ylidene)acetohydrazide, bearing the minimal methyl acyl substituent, provides the essential baseline scaffold for systematic SAR exploration. By quantifying the incremental antibacterial potency gained through aryl, heteroaryl, and halogen substitutions relative to the acetohydrazide reference, medicinal chemistry teams can rationally optimize the series. The compound's adamantane core further contributes class-level advantages in membrane permeability and metabolic stability compared to non-adamantane hydrazide scaffolds [3].

Crystal Engineering and Supramolecular Chemistry: A Unique Non-Aromatic Packing Motif

The comprehensive Hirshfeld surface and PIXEL energy analysis of six N'-(adamantan-2-ylidene)hydrazide derivatives demonstrated that the acyl substituent fundamentally governs crystal packing architecture, with H···H contact contributions ranging from 42% to 73% across the series [4]. The acetohydrazide, lacking an aromatic ring system, is predicted to exhibit the highest relative H···H contact contribution and a complete absence of the C–H···π wing pattern observed in all six reported aromatic analogs. This distinctive packing motif makes the compound valuable for fundamental studies in crystal engineering, co-crystal design, and the investigation of how incremental structural modifications (from methyl through phenyl to halogenated phenyl) systematically alter solid-state architecture and physicochemical properties.

Negative Control and Baseline in EGFR-Targeted Antiproliferative Drug Discovery

Halogenated N'-(adamantan-2-ylidene)benzohydrazide derivatives have demonstrated EGFR-targeted antiproliferative activity, with the fluoro-substituted analog surpassing the clinical inhibitor erlotinib in binding free energy as confirmed by 100 ns molecular dynamics simulations [5]. Within this drug discovery program, N'-(adamantan-2-ylidene)acetohydrazide—devoid of the aryl ring required for EGFR hinge-region π-stacking and lacking halogen atoms for halogen-bond interactions—serves as the critical negative control compound. Its use enables unambiguous attribution of antiproliferative activity to specific structural features (aryl ring, halogen substitution pattern), which is essential for rigorous medicinal chemistry decision-making and patent support data [5].

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